molecular formula C18H21BrN2O3S B3540407 N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide

N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide

Cat. No.: B3540407
M. Wt: 425.3 g/mol
InChI Key: KHCXOAZMHGEQCY-UHFFFAOYSA-N
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Description

This compound is a type of glycinamide, which is a class of compounds containing the functional group CONH2 attached to a glycine. Glycinamides are used in the synthesis of various pharmaceuticals due to their bioactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, glycinamides are typically synthesized through the reaction of glycine with an amine in the presence of a suitable catalyst .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a central glycine moiety, with the N2 position substituted with a 4-bromophenyl group, the N1 position substituted with a 2-isopropylphenyl group, and the N2 position substituted with a methylsulfonyl group .


Chemical Reactions Analysis

Glycinamides can participate in various chemical reactions, particularly those involving the amide functional group. These can include hydrolysis, acylation, and various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group would likely result in the formation of hydrogen bonds, affecting properties such as solubility and melting point .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many glycinamides exhibit bioactivity by mimicking the structure of natural biomolecules, allowing them to interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific chemical structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could explore the potential applications of this compound in pharmaceuticals or other areas of chemistry. This could involve studying its biological activity, optimizing its synthesis, or investigating its reactivity .

Properties

IUPAC Name

2-(4-bromo-N-methylsulfonylanilino)-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2O3S/c1-13(2)16-6-4-5-7-17(16)20-18(22)12-21(25(3,23)24)15-10-8-14(19)9-11-15/h4-11,13H,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXOAZMHGEQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide
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N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide
Reactant of Route 3
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N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide
Reactant of Route 4
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide
Reactant of Route 5
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide
Reactant of Route 6
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-[2-(propan-2-yl)phenyl]glycinamide

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